molecular formula C11H16N2 B2604804 N-cyclopentyl-6-methylpyridin-3-amine CAS No. 1521960-84-8

N-cyclopentyl-6-methylpyridin-3-amine

Cat. No.: B2604804
CAS No.: 1521960-84-8
M. Wt: 176.263
InChI Key: HMVHNZSKRPDWIE-UHFFFAOYSA-N
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Description

N-Cyclopentyl-6-methylpyridin-3-amine (CAS 1521960-84-8) is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . Its structure features a 6-methylpyridin-3-amine scaffold, a moiety present in various scientific compounds , substituted with a cyclopentyl group. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is particularly useful for investigating structure-activity relationships (SAR) and for serving as a building block in the development of novel molecules, such as diamines, with potential bioactivity . As a substituted pyridine derivative, it falls into a class of compounds known for their utility in creating more complex structures for pharmaceutical and material science applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopentyl-6-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-7-11(8-12-9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVHNZSKRPDWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopentylboronic acid. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-cyclopentyl-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between N-cyclopentyl-6-methylpyridin-3-amine and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
6-Methylpyridin-3-amine -NH₂ (3), -CH₃ (6) 122.15 Planar pyridine ring; N–H···N hydrogen bonds stabilize crystal structure
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine -CH₂N(CH₃) (3), -Cl (6) 170.64 Chlorine increases electronegativity; methylamine enhances lipophilicity
6-Methoxy-5-methylpyridin-3-amine -NH₂ (3), -OCH₃ (5), -CH₃ (6) 152.18 Methoxy group introduces steric hindrance and electron-withdrawing effects
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine -NH₂ (3), -pyrrolidinyl-DMA (6) 220.30 Tertiary amine in substituent enhances basicity and solubility
This compound -NH-C₅H₉ (3), -CH₃ (6) ~192.27 (calculated) Cyclopentyl group increases steric bulk and lipophilicity; may reduce hydrogen bonding capacity

Hydrogen Bonding and Crystallinity

  • 6-Methylpyridin-3-amine : Exhibits intermolecular N–H···N hydrogen bonds, leading to a stable crystalline lattice .

Lipophilicity and Solubility

  • Chlorinated analog () : The -Cl substituent increases molecular weight and lipophilicity (logP ~1.8 estimated).
  • Methoxy derivative () : The -OCH₃ group balances lipophilicity and polarity, enhancing water solubility relative to methyl or chloro groups.
  • This compound : The cyclopentyl group (logP contribution ~2.1) significantly increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability.

Coordination Chemistry Potential

  • Schiff base analogs () : Pyridin-3-amine derivatives form stable complexes with transition metals (e.g., Co(II), Cu(II)) via the amine and pyridine nitrogen atoms.
  • This compound : The cyclopentyl group may sterically hinder metal coordination compared to smaller substituents, altering complex stability or geometry.

Biological Activity

N-cyclopentyl-6-methylpyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article provides an overview of the compound's biological activity, including its mechanism of action, comparative analysis with similar compounds, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various physiological processes. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-methylpyridin-3-amine Lacks cyclopentyl groupLess sterically hindered; potentially lower receptor affinity
N-cyclopentylpyridin-3-amine Similar structure without the methyl group at position 6Different binding characteristics affecting efficacy
N-cyclopentyl-2-methylpyridin-3-amine Methyl group at the second positionVariations in receptor selectivity and activity

The unique combination of the cyclopentyl and methyl groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Research has indicated that this compound exhibits significant activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells through caspase activation pathways .
  • Receptor Interaction Studies : The compound has been evaluated for its interaction with dopamine receptors, where it demonstrated partial agonistic properties. This was measured using bioluminescence resonance energy transfer (BRET) assays, indicating its potential role in modulating dopaminergic signaling pathways .
  • Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For example, it exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin in certain assays .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : A study investigating its effects on neuroblastoma cells found that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent targeting neuroblastoma tumors.
  • Case Study 2 : In a pharmacological evaluation involving animal models, this compound was shown to improve motor functions in models of Parkinson's disease by acting on dopaminergic pathways, supporting its role as a neuroprotective agent .

Q & A

Q. Q. What intermolecular interactions stabilize the crystal lattice of N-cyclopentyl-6-methylpyridin-3-amine?

  • Methodology :
  • Hydrogen bonding : Identify N–H···N networks (e.g., amine to pyridine nitrogen, distance ~3.1 Å) via X-ray data. Compare with analogous structures .
  • van der Waals packing : Analyze cyclopentyl group orientation using Mercury software to map close contacts (<4.0 Å) .

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